![molecular formula C17H16Br2N2O B14658922 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol CAS No. 38040-75-4](/img/structure/B14658922.png)
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol is a complex organic compound with the molecular formula C₁₇H₁₆Br₂N₂O. It features a phenanthridine core structure with bromine substitutions, making it a unique and interesting molecule for various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, including the bromination of phenanthridine and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The bromine substitutions and phenanthridine core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol, 2-amino-: A simpler analog with similar functional groups but lacking the phenanthridine core.
Phenanthridine derivatives: Compounds with similar core structures but different substitutions.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol is unique due to its specific bromine substitutions and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38040-75-4 |
|---|---|
Molekularformel |
C17H16Br2N2O |
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
2-[(3,8-dibromophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H16Br2N2O/c1-2-12(9-22)20-17-15-7-10(18)3-5-13(15)14-6-4-11(19)8-16(14)21-17/h3-8,12,22H,2,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
OMXCYYDRTRHWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC1=C2C=C(C=CC2=C3C=CC(=CC3=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




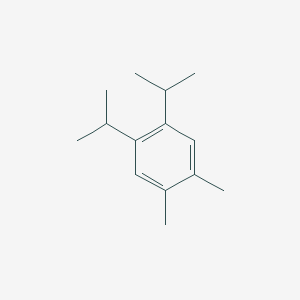

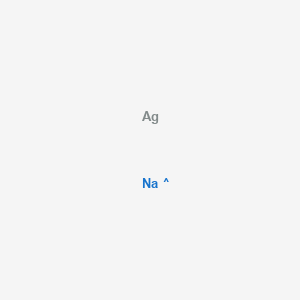

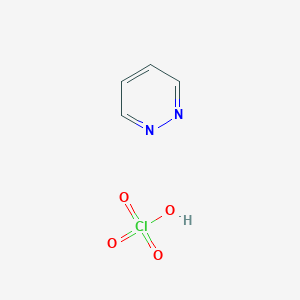
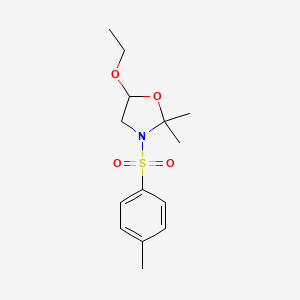

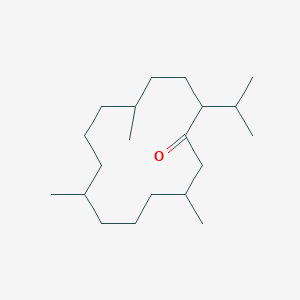

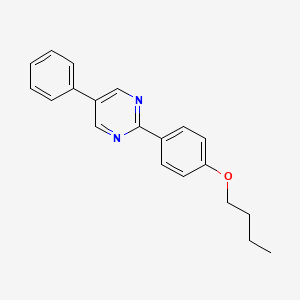

![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
